1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one

Description

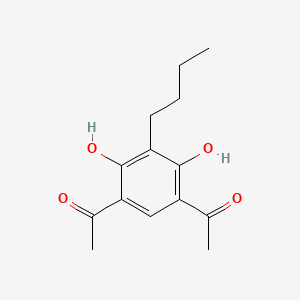

1-(5-Acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one is a substituted dihydroxyacetophenone derivative featuring a phenyl ring with hydroxyl groups at positions 2 and 4, an acetyl group at position 5, and a butyl chain at position 3. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and acetyl groups and enhanced lipophilicity from the butyl substituent. Such characteristics make it a candidate for applications in pharmaceutical and materials science, particularly in drug design where solubility and bioavailability are critical .

Properties

IUPAC Name |

1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-5-6-10-13(17)11(8(2)15)7-12(9(3)16)14(10)18/h7,17-18H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGHNYQYNKMDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379428 | |

| Record name | 1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40449-66-9 | |

| Record name | 1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-acetyl-2,4-dihydroxyacetophenone with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.

Scientific Research Applications

1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antioxidant or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. Its hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally analogous compounds, focusing on substituent effects, synthesis, physical properties, and biological activities.

Structural and Functional Group Comparisons

Physical Properties

Key Trends and Insights

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, Acetyl): Increase stability and reactivity in electrophilic substitutions . Alkyl Chains (e.g., Butyl): Improve lipophilicity, enhancing bioavailability but reducing water solubility . Amino/Methoxy Groups: Modify hydrogen-bonding capacity and electronic conjugation .

Synthesis Challenges :

- Multi-step synthesis required for compounds with bulky substituents (e.g., butyl).

- Chloro and acetyl groups often necessitate Friedel-Crafts or Claisen-Schmidt conditions .

Biological Relevance: Dihydroxyacetophenone derivatives are privileged scaffolds in drug discovery, particularly for anti-inflammatory and metabolic disorders .

Biological Activity

1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one, also known as a derivative of dihydroxyacetophenone, has garnered attention for its potential biological activities. This compound features notable structural elements such as hydroxyl groups, which are critical for its interaction with biological systems. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C14H18O4

- Molecular Weight : 250.29 g/mol

- CAS Number : 2775167

- Structural Characteristics : The compound contains two hydroxyl groups that contribute to its chemical reactivity and biological properties.

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant potential. The presence of hydroxyl groups enhances its ability to scavenge free radicals, which can mitigate oxidative stress in cells. Research indicates that compounds with similar structures exhibit significant antioxidant properties, suggesting that this compound may also offer protective effects against oxidative damage.

Anticancer Properties

Studies have demonstrated the potential anticancer activity of this compound. In vitro assays using various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis. For instance, a study evaluating similar phenolic compounds reported significant cytotoxic effects against human cancer cell lines, including breast and colorectal cancers . The mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies have suggested that it can reduce markers of inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : Hydroxyl groups facilitate electron donation to free radicals.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Gene Expression Modulation : It may alter the expression of genes associated with cell cycle regulation and apoptosis.

Case Study 1: Antioxidant Evaluation

A comparative study assessed the antioxidant capacity of various acetophenone derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels, highlighting its effectiveness as an antioxidant agent.

Case Study 2: Cytotoxicity Assessment

In a recent study involving multiple cancer cell lines, this compound was shown to exhibit selective cytotoxicity towards tumor cells while sparing normal cells. The selectivity ratio was particularly favorable, suggesting a potential therapeutic index for further development .

Q & A

Q. What are the standard synthetic routes for 1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one, and how are reaction conditions optimized?

The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, a related compound, 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one, was synthesized via a Claisen-Schmidt condensation using ethanol as a solvent, thionyl chloride as a catalyst, and controlled temperature (5–10°C) to prevent side reactions . Optimization includes:

- Temperature control : Lower temperatures (e.g., 5–10°C) minimize undesired polymerization.

- Solvent selection : Ethanol or methanol promotes solubility and reaction efficiency .

- Catalyst use : Acidic catalysts (e.g., thionyl chloride) enhance acylation efficiency.

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Characterization relies on:

- Mass spectrometry (MS) : For molecular weight confirmation (e.g., MS data for 1-(5-butyl-2,4-dihydroxyphenyl)ethan-1-one in Figure S35) .

- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and hydroxyl group interactions.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays).

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, acetyl group position) impact biological activity?

Comparative studies on analogs reveal:

- Butyl chain role : The 3-butyl group enhances lipid solubility, potentially improving membrane permeability in antimicrobial assays .

- Acetyl group position : The 5-acetyl moiety may sterically hinder interactions with enzyme active sites, reducing efficacy in kinase inhibition studies .

Methodologically, molecular docking simulations (e.g., using AutoDock Vina) can predict binding affinities to targets like cytochrome P450 .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Discrepancies often arise from assay conditions:

- Dose dependency : Low concentrations (µM range) may show antioxidant activity via radical scavenging, while higher doses (mM) induce pro-oxidant effects due to redox cycling .

- Cell line variability : Use standardized cell models (e.g., HepG2 for liver toxicity studies) and include positive controls (e.g., ascorbic acid for antioxidant assays) .

Q. What are the safety protocols for handling this compound in vitro and in vivo?

Based on structurally similar compounds:

- In vitro : Use fume hoods for powder handling; avoid skin contact (potential irritancy per GHS Category 4 warnings) .

- In vivo (rodent studies) : Dose-limiting toxicity studies are critical. For example, a related adrenergic compound showed antidepressant effects at 10 mg/kg but hepatotoxicity at 50 mg/kg .

Q. How can enzyme inhibition kinetics be systematically analyzed for this compound?

Use steady-state kinetic assays:

- IC₅₀ determination : Vary substrate concentrations (e.g., 0.1–10 mM ATP for kinase inhibition) and measure residual activity via spectrophotometry.

- Mechanistic studies : Pre-incubate the compound with the enzyme to distinguish competitive vs. non-competitive inhibition .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.